![molecular formula C33H28O5 B15164123 3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol CAS No. 194083-30-2](/img/structure/B15164123.png)
3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol is a complex organic compound characterized by its multiple hydroxyphenyl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvent and catalyst.
化学反応の分析
Types of Reactions
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl groups would yield quinones, while substitution reactions could produce various ethers or esters.
科学的研究の応用
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism by which 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with molecular targets through its hydroxyphenyl groups. These groups can form hydrogen bonds and participate in π-π interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors.
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-hydroxyphenyl)benzene: Similar in structure but with a different core, leading to variations in reactivity and applications.
2,4,6-Trimethoxy-1,3,5-triazine: Another compound with multiple hydroxyphenyl groups, used in different contexts due to its distinct chemical properties.
Uniqueness
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol is unique due to its specific arrangement of hydroxyphenyl groups on a biphenyl core. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
194083-30-2 |
|---|---|
分子式 |
C33H28O5 |
分子量 |
504.6 g/mol |
IUPAC名 |
4-[2-hydroxy-3-[(2-hydroxyphenyl)methyl]phenyl]-2,6-bis[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C33H28O5/c34-29-13-4-1-8-21(29)16-24-11-7-12-28(33(24)38)25-19-26(17-22-9-2-5-14-30(22)35)32(37)27(20-25)18-23-10-3-6-15-31(23)36/h1-15,19-20,34-38H,16-18H2 |
InChIキー |
HPHIIVKBSHPVOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)C3=CC(=C(C(=C3)CC4=CC=CC=C4O)O)CC5=CC=CC=C5O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


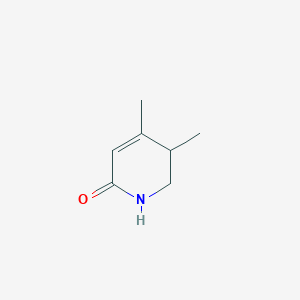
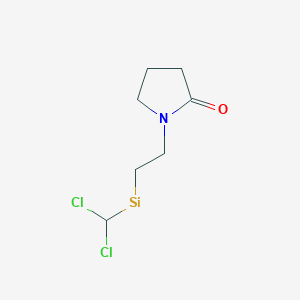
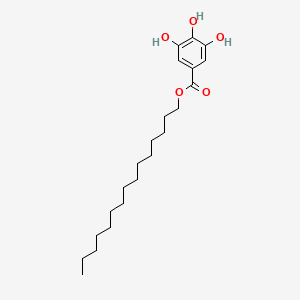
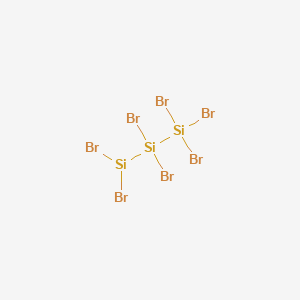
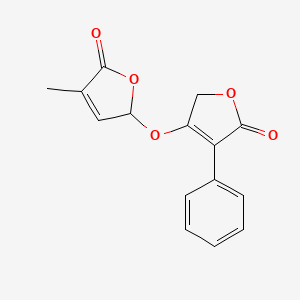
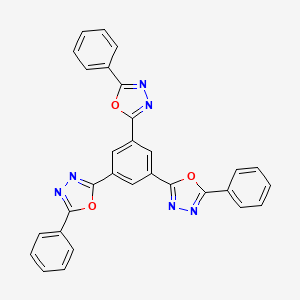
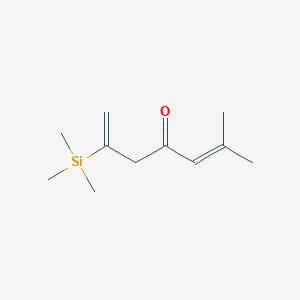
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
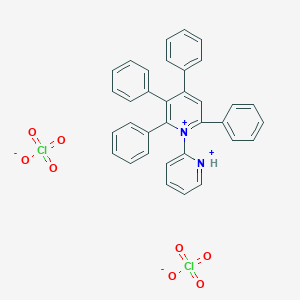
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
